

3-isothiocyanatopentane CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Isothiocyanatopentane**

Cat. No.: **B1606811**

[Get Quote](#)

An In-Depth Technical Guide to **3-Isothiocyanatopentane**

Introduction

3-Isothiocyanatopentane is an aliphatic isothiocyanate, a class of organosulfur compounds characterized by the functional group $-N=C=S$. Isothiocyanates are recognized for their high reactivity and serve as versatile building blocks in organic synthesis.^{[1][2]} Their significance extends into medicinal chemistry, where the isothiocyanate moiety is a key pharmacophore in numerous compounds exhibiting a range of biological activities, including antimicrobial and anticancer properties.^[2] This guide provides a comprehensive technical overview of **3-isothiocyanatopentane**, covering its chemical identity, physicochemical properties, a detailed synthesis protocol, its applications in research and development, and essential safety information tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of **3-isothiocyanatopentane** are crucial for its application in a laboratory setting. These data are essential for reaction planning, purification, and analytical characterization.

Table 1: Chemical Identifiers for **3-Isothiocyanatopentane**

Identifier	Value
CAS Number	201224-89-7[3][4]
Molecular Formula	C6H11NS[3][4]
Molecular Weight	129.22 g/mol [3][4]
IUPAC Name	3-isothiocyanatopentane
Synonyms	3-Pentyl isothiocyanate, 3-Pentane isothiocyanate[4]
SMILES	CCC(CC)N=C=S[3]
InChI Key	YDRYFNXKCXDLPP-UHFFFAOYSA-N[3]

Table 2: Physicochemical Data for **3-Isothiocyanatopentane**

Property	Value	Source
Appearance	Colorless oil	[5]
Boiling Point	90 °C (at 25 mmHg)	[4]
Density	0.92 g/cm ³	[4]
Refractive Index	1.484	[4]
LogP (Octanol/Water)	2.278	[3][4]
Flash Point	59.4 °C	[4]
Vapor Pressure	0.973 mmHg (at 25 °C)	[4]

Chemical Structure

3-Isothiocyanatopentane features a pentane backbone with the isothiocyanate group attached to the third carbon atom. This secondary alkyl isothiocyanate structure influences its reactivity and steric profile compared to linear isomers.

Caption: Skeletal structure of **3-isothiocyanatopentane**.

Synthesis Protocol and Mechanism

Isothiocyanates are commonly synthesized from primary amines.[\[2\]](#)[\[6\]](#) A modern and efficient method involves a one-pot, two-step procedure that converts the amine into a dithiocarbamate intermediate, which is then desulfurized to yield the final isothiocyanate product.[\[5\]](#)

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a method utilizing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as an efficient desulfurizing agent.[\[5\]](#)

Materials:

- 3-Aminopentane (starting amine)
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or N-methylmorpholine (NMM) as an organic base
- DMT/NMM/TsO⁻ (desulfurization reagent)
- Dichloromethane (DCM) as the solvent
- Standard laboratory glassware and magnetic stirrer
- Equipment for flash chromatography (for purification)

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopentane in dichloromethane (DCM).
- Dithiocarbamate Formation: Cool the solution in an ice bath (0 °C). Add the organic base (e.g., Et₃N) followed by the dropwise addition of carbon disulfide (CS₂). Stir the reaction mixture at this temperature for 30 minutes to form the dithiocarbamate intermediate.

- Desulfurization: To the same flask, add the desulfurizing agent, DMT/NMM/TsO⁻. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash chromatography on silica gel using a non-polar eluent such as hexane to yield **3-isothiocyanatopentane** as a colorless oil.[5]

Proposed Reaction Mechanism

The causality behind this experimental choice lies in its efficiency and mild conditions. The reaction proceeds via two key stages:

- Nucleophilic Attack: The primary amine (3-aminopentane) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide in the presence of a base to form a dithiocarbamate salt.
- Desulfurization: The dithiocarbamate then reacts with the DMT/NMM/TsO⁻ reagent, which acts as an activator. This forms an active ester intermediate. Subsequently, under the influence of the base, a leaving group is eliminated, resulting in the formation of the isothiocyanate N=C=S bond.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **3-isothiocyanatopentane**.

Applications in Research and Drug Development

The utility of **3-isothiocyanatopentane** stems directly from the versatile reactivity of the isothiocyanate functional group.

Versatile Synthetic Intermediate

The carbon atom in the $-N=C=S$ group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic intermediate.^[7]

- Reaction with Amines: Forms N,N'-substituted thioureas.
- Reaction with Alcohols: Yields thiocarbamates.
- Reaction with Thiols: Produces dithiocarbamates.

These reactions are fundamental for constructing more complex molecules and are widely employed in the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.^{[7][8]}

Role in Medicinal Chemistry

While specific biological data for **3-isothiocyanatopentane** is not widely published, the broader class of isothiocyanates is of significant interest to drug development professionals.

- Bioisosteric Replacement: The isothiocyanate group can be used as a reactive handle to introduce sulfur-containing moieties, which can serve as bioisosteres for other functional groups like carbonyls, potentially improving physicochemical properties such as metabolic stability.^[9]
- Pharmacological Activity: Many natural and synthetic isothiocyanates are known to possess potent anti-inflammatory, antimicrobial, and anticancer properties.^[2]
- H_2S Donors: Recent research has identified certain isothiocyanates, such as 3-pyridyl-isothiocyanate, as effective hydrogen sulfide (H_2S) donors.^[10] H_2S is a gasotransmitter with known cardioprotective effects, making novel H_2S -releasing molecules a promising area of therapeutic research.^[10] The potential of **3-isothiocyanatopentane** in this context remains an area for future investigation.

Safety and Handling

As a research chemical, **3-isothiocyanatopentane** should be handled with appropriate caution. The RIDADR number UN 2810 indicates it is classified as a toxic liquid.[4]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[12] Use spark-proof tools and take precautionary measures against static discharge, as the compound has a flash point of 59.4 °C.[4][11] Avoid contact with skin, eyes, and clothing.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][11]
- First Aid:
 - If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[12]
 - In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
 - In Case of Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

Conclusion

3-Isothiocyanatopentane is a valuable chemical intermediate for researchers and scientists. Its well-defined structure and reliable synthesis protocols make it an accessible building block for creating diverse and complex molecules. The inherent reactivity of the isothiocyanate group provides a gateway to a wide range of chemical transformations, particularly for applications in organic synthesis and the development of new therapeutic agents. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 3-Pentane isothiocyanate (CAS 201224-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. nbinfo.com [nbinfo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationships study of isothiocyanates for H₂S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
- 12. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- To cite this document: BenchChem. [3-isothiocyanatopentane CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606811#3-isothiocyanatopentane-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com